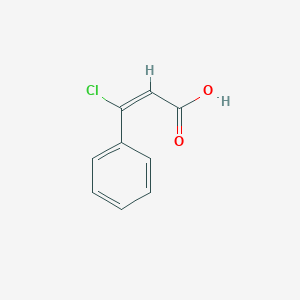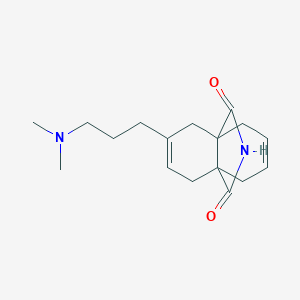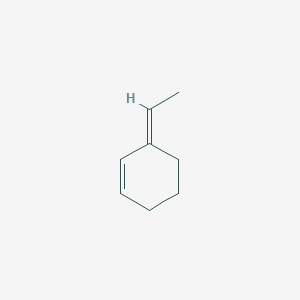![molecular formula C39H30Cl2FeN6O8 B231762 2,3-Pyrrolidinedione, 4-[(4-hydroxy-3-methoxyphenyl)methylene]-1-(2-phenylethyl)- CAS No. 17574-09-3](/img/structure/B231762.png)
2,3-Pyrrolidinedione, 4-[(4-hydroxy-3-methoxyphenyl)methylene]-1-(2-phenylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Pyrrolidinedione, 4-[(4-hydroxy-3-methoxyphenyl)methylene]-1-(2-phenylethyl)-, also known as HMP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties.
Mecanismo De Acción
2,3-Pyrrolidinedione, 4-[(4-hydroxy-3-methoxyphenyl)methylene]-1-(2-phenylethyl)- exerts its therapeutic effects through various mechanisms. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. 2,3-Pyrrolidinedione, 4-[(4-hydroxy-3-methoxyphenyl)methylene]-1-(2-phenylethyl)- also inhibits the proliferation and migration of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
2,3-Pyrrolidinedione, 4-[(4-hydroxy-3-methoxyphenyl)methylene]-1-(2-phenylethyl)- has been shown to modulate various biochemical and physiological processes. It has been reported to reduce blood glucose levels, improve insulin sensitivity, and decrease lipid accumulation in adipose tissue. 2,3-Pyrrolidinedione, 4-[(4-hydroxy-3-methoxyphenyl)methylene]-1-(2-phenylethyl)- also exerts neuroprotective effects by reducing neuronal damage and improving cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,3-Pyrrolidinedione, 4-[(4-hydroxy-3-methoxyphenyl)methylene]-1-(2-phenylethyl)- has several advantages for use in lab experiments. It is stable, soluble in water and organic solvents, and has a relatively low toxicity profile. However, its synthesis method is complex and time-consuming, which may limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research on 2,3-Pyrrolidinedione, 4-[(4-hydroxy-3-methoxyphenyl)methylene]-1-(2-phenylethyl)-. One potential area of investigation is its role in the treatment of metabolic disorders, such as diabetes and obesity. 2,3-Pyrrolidinedione, 4-[(4-hydroxy-3-methoxyphenyl)methylene]-1-(2-phenylethyl)- may also be studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases. Additionally, its anti-cancer properties warrant further investigation for its potential use in cancer therapy.
Conclusion:
In conclusion, 2,3-Pyrrolidinedione, 4-[(4-hydroxy-3-methoxyphenyl)methylene]-1-(2-phenylethyl)- is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. It possesses anti-inflammatory, antioxidant, and anti-cancer properties and has been investigated for its role in the treatment of various diseases. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of 2,3-Pyrrolidinedione, 4-[(4-hydroxy-3-methoxyphenyl)methylene]-1-(2-phenylethyl)-.
Métodos De Síntesis
2,3-Pyrrolidinedione, 4-[(4-hydroxy-3-methoxyphenyl)methylene]-1-(2-phenylethyl)- can be synthesized through a multi-step process involving the condensation of 4-hydroxy-3-methoxybenzaldehyde with 2-phenylethylamine, followed by cyclization with ethyl acetoacetate and subsequent hydrolysis. The final product is obtained through recrystallization from ethanol.
Aplicaciones Científicas De Investigación
2,3-Pyrrolidinedione, 4-[(4-hydroxy-3-methoxyphenyl)methylene]-1-(2-phenylethyl)- has been studied extensively for its potential therapeutic properties in various fields of research. It has been shown to possess anti-inflammatory, antioxidant, and anti-cancer properties. 2,3-Pyrrolidinedione, 4-[(4-hydroxy-3-methoxyphenyl)methylene]-1-(2-phenylethyl)- has been investigated for its role in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's, as well as cardiovascular diseases, diabetes, and obesity.
Propiedades
Número CAS |
17574-09-3 |
|---|---|
Fórmula molecular |
C39H30Cl2FeN6O8 |
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
4-[(4-hydroxy-3-methoxyphenyl)methylidene]-1-(2-phenylethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C20H19NO4/c1-25-18-12-15(7-8-17(18)22)11-16-13-21(20(24)19(16)23)10-9-14-5-3-2-4-6-14/h2-8,11-12,22H,9-10,13H2,1H3 |
Clave InChI |
AGPDVNNLRFLPIW-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C=C2CN(C(=O)C2=O)CCC3=CC=CC=C3)O |
SMILES canónico |
COC1=C(C=CC(=C1)C=C2CN(C(=O)C2=O)CCC3=CC=CC=C3)O |
Otros números CAS |
17574-09-3 |
Sinónimos |
4-(4-Hydroxy-3-methoxybenzylidene)-1-phenethyl-2,3-pyrrolidinedione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[(2-hydroxy-4-methylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B231687.png)



![2-chloro-N-[(2-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B231700.png)

![N-(3-chlorophenyl)-N'-[2-(hydroxymethyl)phenyl]urea](/img/structure/B231706.png)




